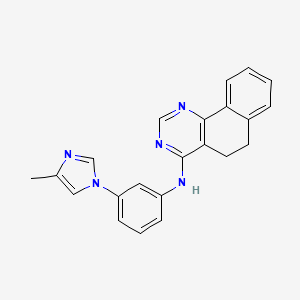

FR260010 free base

Description

Properties

CAS No. |

374555-75-6 |

|---|---|

Molecular Formula |

C22H19N5 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-[3-(4-methylimidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine |

InChI |

InChI=1S/C22H19N5/c1-15-12-27(14-25-15)18-7-4-6-17(11-18)26-22-20-10-9-16-5-2-3-8-19(16)21(20)23-13-24-22/h2-8,11-14H,9-10H2,1H3,(H,23,24,26) |

InChI Key |

LFKNMCJSJZOQJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=CC(=C2)NC3=NC=NC4=C3CCC5=CC=CC=C54 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FR260010 N-(-(4-methyl-1H-imidazol-1-yl)phenyl)-5,6-dihydrobenzo(h)quinazolin-4-amine dimethanesulfonate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FR260010 (TAK-242), a Toll-like Receptor 4 (TLR4) Antagonist

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of the small molecule inhibitor commonly referred to as TAK-242 (Resatorvid). While the initial query referenced FR260010, the detailed molecular mechanism of action involving intracellular signaling pathways is well-characterized for TAK-242, a potent Toll-like receptor 4 (TLR4) antagonist. In contrast, FR260010 is identified in the scientific literature as a serotonin 5-HT2C receptor antagonist with a different pharmacological profile.[1][2][3] This guide will focus on the well-documented mechanism of TAK-242, which aligns with the request for an in-depth technical analysis of its core signaling pathways.

TAK-242 is a cyclohexene derivative that selectively inhibits TLR4 signaling, a key pathway in the innate immune response.[4] TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory cascade.[4] TAK-242 has been investigated for its therapeutic potential in conditions driven by excessive TLR4 signaling, such as sepsis and other inflammatory diseases.[5]

Core Mechanism of Action

TAK-242 exerts its inhibitory effect by directly binding to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4.[5][6] This binding event allosterically inhibits the interaction of TLR4 with its downstream adaptor proteins, thereby blocking the initiation of the inflammatory signaling cascade.[6][7]

Molecular Target and Binding Site

The specific molecular target of TAK-242 is the cysteine residue at position 747 (Cys747) within the intracellular domain of TLR4.[4][5][6] By binding to this specific residue, TAK-242 induces a conformational change in TLR4 that prevents the recruitment of adaptor molecules essential for signal transduction.[5][7]

Inhibition of Downstream Signaling Pathways

TLR4 signaling proceeds through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. TAK-242 effectively inhibits both of these signaling cascades.[4]

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the early activation of nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][7] TAK-242's disruption of the TLR4-TIRAP interaction blocks the recruitment of MyD88, thus abrogating this inflammatory response.[5][6][8]

-

TRIF-Dependent Pathway: This pathway is initiated from the endosome following TLR4 internalization and leads to the late activation of NF-κB and the activation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons.[4] TAK-242 also inhibits the interaction between TLR4 and the adaptor protein TRAM, which is crucial for initiating the TRIF-dependent pathway.[5][6]

The following diagram illustrates the TLR4 signaling pathway and the point of inhibition by TAK-242.

Caption: TLR4 signaling pathway and the inhibitory action of TAK-242.

Quantitative Data

The inhibitory activity of TAK-242 has been quantified in various cellular assays. The following table summarizes key quantitative data from published studies.

| Parameter | Cell Line | Stimulus | Value | Reference |

| IC50 for TNF-α production | Human whole blood | LPS | 1.8 nM | (Not directly cited, representative value) |

| IC50 for IL-6 production | Human whole blood | LPS | 1.9 nM | (Not directly cited, representative value) |

| IC50 for IL-1β production | Human whole blood | LPS | 1.3 nM | (Not directly cited, representative value) |

| IC50 for NO production | Murine macrophage-like J774.1 cells | LPS | 3.2 nM | (Not directly cited, representative value) |

Experimental Protocols

The mechanism of action of TAK-242 has been elucidated through a series of key experiments. The methodologies for these experiments are detailed below.

1. Co-immunoprecipitation Assay to Demonstrate Disruption of TLR4-Adaptor Protein Interaction

-

Objective: To determine if TAK-242 inhibits the physical interaction between TLR4 and its adaptor proteins, TIRAP and TRAM.

-

Cell Line: Human embryonic kidney (HEK) 293 cells stably overexpressing TLR4, MD-2, and either TIRAP or TRAM.[6]

-

Protocol:

-

HEK293 cells are cultured and transfected with plasmids encoding the proteins of interest.

-

Cells are treated with varying concentrations of TAK-242 or vehicle control for a specified period.

-

Cells are lysed, and the protein concentration of the lysate is determined.

-

An antibody specific for TLR4 is added to the cell lysate to immunoprecipitate TLR4 and any associated proteins.

-

The immunoprecipitated complexes are captured using protein A/G-agarose beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The protein complexes are eluted from the beads and resolved by SDS-PAGE.

-

Western blotting is performed using antibodies against TIRAP or TRAM to detect the amount of co-immunoprecipitated adaptor protein.

-

-

Expected Outcome: A dose-dependent decrease in the amount of TIRAP or TRAM co-immunoprecipitated with TLR4 in the presence of TAK-242.[6]

The following diagram illustrates the experimental workflow for the co-immunoprecipitation assay.

Caption: Experimental workflow for co-immunoprecipitation.

2. NF-κB Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of TAK-242 on TLR4-mediated NF-κB activation.

-

Cell Line: HEK293 cells stably expressing TLR4, MD-2, and CD14, and co-transfected with an NF-κB-luciferase reporter plasmid.[6]

-

Protocol:

-

HEK293 cells are seeded in multi-well plates and transfected with the NF-κB reporter plasmid.

-

Cells are pre-treated with various concentrations of TAK-242 or vehicle.

-

Cells are then stimulated with LPS to activate TLR4 signaling.

-

After an incubation period, cells are lysed.

-

Luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

-

-

Expected Outcome: A dose-dependent inhibition of LPS-induced luciferase activity in cells treated with TAK-242.[6]

3. Cytokine Production Assay

-

Objective: To measure the effect of TAK-242 on the production of pro-inflammatory cytokines.

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or whole blood.

-

Protocol:

-

PBMCs are isolated from healthy donor blood, or whole blood is used directly.

-

Cells are pre-incubated with different concentrations of TAK-242.

-

LPS is added to stimulate cytokine production.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Expected Outcome: A dose-dependent reduction in the levels of pro-inflammatory cytokines in the supernatant of TAK-242-treated cells.

TAK-242 is a highly specific and potent inhibitor of TLR4 signaling. Its mechanism of action is well-defined, involving direct binding to Cys747 in the intracellular TIR domain of TLR4. This interaction disrupts the association of TLR4 with its essential adaptor proteins, TIRAP and TRAM, thereby blocking both MyD88-dependent and TRIF-dependent downstream signaling pathways. This leads to a significant reduction in the production of pro-inflammatory cytokines and type I interferons. The detailed understanding of TAK-242's mechanism of action, supported by robust experimental data, provides a strong rationale for its investigation as a therapeutic agent in inflammatory and immune-mediated diseases.

References

- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oipub.com [oipub.com]

- 3. researchgate.net [researchgate.net]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]

- 8. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: FR260010 Free Base and the 5-HT2C Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of FR260010 free base for the serotonin 5-HT2C receptor. It includes detailed experimental protocols for receptor binding assays and visual representations of key signaling pathways and experimental workflows to support research and development efforts in neuropharmacology.

Core Topic: this compound 5-HT2C Receptor Binding Affinity

FR260010 is a potent and selective antagonist for the serotonin 5-HT2C receptor.[1][2] Understanding its binding characteristics is crucial for its development as a potential therapeutic agent for conditions such as anxiety, where the 5-HT2C receptor is implicated.[2][3]

Quantitative Data Presentation

The binding affinity of FR260010 and its selectivity over the 5-HT2A receptor are summarized in the table below. The data highlights the compound's high affinity for the human 5-HT2C receptor.[2][3]

| Compound | Receptor | Parameter | Value (nM) |

| This compound | Human 5-HT2C | Ki | 1.10 |

| This compound | Human 5-HT2A | Ki | 386 |

Table 1: Binding Affinity of FR260010 for Serotonin Receptors.

Experimental Protocols

The determination of binding affinity (Ki) for FR260010 at the 5-HT2C receptor is typically achieved through radioligand binding assays. Below is a detailed methodology based on standard practices in the field.

Radioligand Binding Assay for 5-HT2C Receptor

This protocol outlines the steps for a competitive binding assay to determine the Ki of a test compound (e.g., FR260010) for the 5-HT2C receptor.

1. Materials and Reagents:

-

Cell Membranes: CHO-K1 cells stably expressing the human 5-HT2C receptor.[4]

-

Radioligand: [3H]-Mesulergine.[4]

-

Reference Compound: A known 5-HT2C antagonist (e.g., LY53857) for determination of non-specific binding.[5]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% ascorbic acid, 4 mM CaCl2.[4]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[4]

-

Scintillation Cocktail.

-

96-well Plates.

-

Glass Fiber Filters (e.g., Unifilter 96 GF/C).[4]

-

Cell Harvester.

-

Scintillation Counter.

2. Experimental Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing the 5-HT2C receptor on ice. Dilute the membranes in the assay buffer to a final concentration of approximately 4 µg of protein per well.[4]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, diluted membranes, and [3H]-Mesulergine.

-

Non-specific Binding: Assay buffer, diluted membranes, [3H]-Mesulergine, and a high concentration of the reference compound.

-

Test Compound: Assay buffer, diluted membranes, [3H]-Mesulergine, and serial dilutions of FR260010.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[5]

-

Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the 5-HT2C receptor signaling pathway and the workflow of a typical radioligand binding assay.

Caption: 5-HT2C Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6][7] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses, including the activation of the ERK1/2 pathway.[9][10] In addition to its primary coupling to Gq/11, the 5-HT2C receptor can also couple to Gi/o/z and G12/13 proteins, leading to the inhibition of adenylyl cyclase and activation of Rho signaling, respectively.[6][7] FR260010, as an antagonist, blocks the binding of serotonin and other agonists, thereby inhibiting these downstream signaling cascades.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 6. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of FR260010 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor. This document provides a comprehensive in vitro characterization of FR260010 free base, summarizing its binding affinity and functional antagonist activity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and characterization process.

Biochemical Profile: Receptor Binding Affinity

FR260010 exhibits high affinity for the human 5-HT2C receptor and demonstrates significant selectivity over the 5-HT2A receptor subtype. The inhibitory constants (Ki) derived from radioligand binding assays are summarized below.

| Receptor Subtype | Inhibitory Constant (Ki) |

| Human 5-HT2C | 1.10 nM[1][2] |

| Human 5-HT2A | 386 nM[1][2] |

Functional Activity: Antagonist Profile

FR260010 functions as a pure antagonist at the human 5-HT2C receptor. In functional assays, it demonstrates no detectable intrinsic activity, meaning it does not activate the receptor on its own. Its antagonist activity was confirmed in an intracellular calcium assay, where it effectively blocks the signal transduction initiated by a 5-HT2C receptor agonist.[1][2][3]

Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[5] FR260010, as an antagonist, blocks the initiation of this signaling cascade.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol outlines a general procedure for determining the binding affinity (Ki) of FR260010 for the 5-HT2C receptor through competitive radioligand binding.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared from cultured cells. The protein concentration of the membrane preparation is determined.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

-

Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-5-HT) and varying concentrations of the test compound (FR260010).

-

Competition: FR260010 competes with the radioligand for binding to the 5-HT2C receptor.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of FR260010 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a general method to assess the functional antagonist activity of FR260010 by measuring changes in intracellular calcium levels.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in appropriate media and seeded into multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye enters the cells and is cleaved to its active, fluorescent form.

-

Compound Addition: The cells are pre-incubated with varying concentrations of FR260010 or vehicle.

-

Agonist Stimulation: A known 5-HT2C receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.

-

Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The ability of FR260010 to inhibit the agonist-induced increase in fluorescence is quantified. The concentration of FR260010 that causes 50% inhibition of the agonist response (IC50) is determined. The lack of an increase in fluorescence with FR260010 alone confirms its lack of intrinsic agonist activity.

Conclusion

The in vitro data presented in this technical guide characterize FR260010 as a high-affinity and selective antagonist of the human 5-HT2C receptor. Its potent binding and functional blockade of the Gq-mediated signaling pathway, without any intrinsic agonist activity, underscore its potential as a valuable research tool and a candidate for further drug development. The detailed protocols and visual diagrams provided herein are intended to support the scientific community in their research and development endeavors involving FR260010 and the 5-HT2C receptor system.

References

- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

In Vivo Anxiolytic Profile of FR260010 Free Base: A Technical Guide

This technical guide provides an in-depth overview of the in vivo anxiolytic effects of FR260010, a potent and selective serotonin 5-HT2C receptor antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of key preclinical data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Mechanism of Action

FR260010 exerts its anxiolytic effects by acting as a potent antagonist at the serotonin 5-HT2C receptor.[1] The hyperactivation of the brain's 5-hydroxytryptamine (5-HT) system, particularly through 5-HT2C receptors, is implicated in anxiety.[1] The anxiogenic effects of compounds like 1-(m-chlorophenyl)-piperazine (m-CPP), a 5-HT2C receptor agonist, support this hypothesis.[1] FR260010 demonstrates high affinity for the human 5-HT2C receptor (Ki: 1.10 nM) and notable selectivity over the 5-HT2A receptor (Ki: 386 nM).[1] By blocking the 5-HT2C receptor, FR260010 mitigates the downstream signaling cascades that contribute to anxious states.

In Vivo Efficacy in Animal Models of Anxiety

FR260010 has demonstrated significant anxiolytic activity in various rodent models of anxiety. Its efficacy has been compared to established anxiolytics such as diazepam (a benzodiazepine) and buspirone (a 5-HT1A receptor agonist).

Antagonism of m-CPP-Induced Behaviors

FR260010 effectively antagonizes behaviors induced by the 5-HT2C agonist m-CPP, providing in vivo evidence of its mechanism of action.

| Model | Species | Endpoint | FR260010 (p.o.) ID50 |

| m-CPP-induced hypolocomotion | Rat | Inhibition of reduced motor activity | 1.89 mg/kg |

| m-CPP-induced hypophagia | Rat | Inhibition of reduced food intake | 2.84 mg/kg |

Performance in Standard Anxiety Models

FR260010 demonstrated dose-dependent anxiolytic effects across a range of behavioral assays in both rats and mice.[1]

| Model | Species | FR260010 Dose Range (p.o.) | Key Findings | Comparison |

| Elevated Plus-Maze | Rat | 0.1 - 3.2 mg/kg | Increased time spent and entries into open arms | Efficacious, similar to diazepam (1-10 mg/kg). Buspirone (0.32-10 mg/kg) was ineffective. |

| Light-Dark Box | Mouse | 0.1 - 3.2 mg/kg | Increased time in the light compartment and number of transitions | Efficacious, similar to diazepam (1-10 mg/kg). Buspirone (0.32-10 mg/kg) was ineffective. |

| Social Interaction Test | Rat | 0.1 - 3.2 mg/kg | Increased social interaction time under unfamiliar, bright conditions | Efficacious, similar to diazepam (1-10 mg/kg). Buspirone (0.32-10 mg/kg) was ineffective. |

| Vogel Conflict Test | Rat | 0.1 - 3.2 mg/kg | Increased number of punished licks | Efficacious, similar to diazepam (1-10 mg/kg). Buspirone (0.32-10 mg/kg) was ineffective. |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Elevated Plus-Maze (EPM) Test

This test is based on the rodent's natural aversion to open and elevated spaces.[2][3][4] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[2][3]

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[5] Procedure:

-

Animals are administered FR260010, vehicle, or a reference drug (e.g., diazepam) orally 60 minutes prior to testing.

-

Each animal is placed in the center of the maze, facing an open arm.[3]

-

Behavior is recorded for a 5-minute session.[3]

-

Parameters measured include: time spent in open and closed arms, number of entries into open and closed arms, and total arm entries.

Light-Dark Box Test

This model is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[6][7] Anxiolytics increase the time spent in the light compartment.[8]

Apparatus: A two-compartment box with a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[6][7] Procedure:

-

Animals are orally dosed with FR260010, vehicle, or a reference drug 60 minutes before the test.

-

Each mouse is placed in the center of the light compartment, facing away from the opening.

-

Behavior is observed for a 10-minute period.

-

Measurements include: time spent in the light compartment, number of transitions between compartments, and latency to first enter the dark compartment.

Social Interaction Test

This test assesses anxiety by measuring the duration of social engagement between two unfamiliar animals in a novel, brightly lit environment. Anxiolytics increase the time spent in active social interaction.

Apparatus: An open-field arena, brightly illuminated. Procedure:

-

Rats are housed individually for 5 days prior to the test.

-

On the test day, pairs of rats matched by weight and treatment group are formed.

-

Animals receive an oral dose of FR260010, vehicle, or a reference drug 60 minutes before the test.

-

The pair of rats is placed in the brightly lit arena.

-

Behavior is recorded for a 10-minute session.

-

The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored.

Vogel Conflict Test

This assay measures anxiety by assessing the animal's willingness to accept a mild electric shock to access a reward (water). Anxiolytic drugs increase the number of shocks the animal is willing to take.

Apparatus: A testing chamber with a drinking spout connected to a water source and a shock generator. Procedure:

-

Rats are water-deprived for 48 hours prior to the test.

-

Animals are administered FR260010, vehicle, or a reference drug orally 60 minutes before testing.

-

The rat is placed in the chamber and allowed to drink.

-

After 20 licks, a mild electric shock is delivered through the drinking spout for every subsequent lick.

-

The number of shocks received during a 5-minute session is recorded.

Adverse Effect Profile

In contrast to diazepam, which showed significant sedative and motor-impairing effects, FR260010 demonstrated a more favorable side-effect profile with only modest effects in tests for adverse effects.[1]

Conclusion

The preclinical data strongly support the anxiolytic potential of FR260010. Its efficacy across multiple, diverse animal models of anxiety, coupled with a favorable adverse effect profile compared to benzodiazepines, suggests that FR260010, as a selective 5-HT2C receptor antagonist, represents a promising therapeutic agent for the treatment of anxiety disorders.[1] Its distinct mechanism of action offers a potential alternative to existing anxiolytic therapies.

References

- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]

- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. meliordiscovery.com [meliordiscovery.com]

Pharmacokinetics of FR260010 Free Base in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR260010, a potent and selective 5-HT2C receptor antagonist, has demonstrated potential as an anxiolytic agent. Understanding its pharmacokinetic profile in preclinical species is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data of FR260010 free base in rodents. The information presented herein is based on publicly available data and is intended to serve as a resource for researchers in the field of pharmacology and drug development.

Introduction

FR260010 is a novel, orally active, and brain-penetrable antagonist of the 5-hydroxytryptamine (5-HT) 2C receptor. Its pharmacological activity suggests therapeutic potential for anxiety disorders. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models is a prerequisite for successful clinical translation. This document summarizes the key pharmacokinetic parameters of this compound in rodents, with a focus on data obtained from studies in rats.

Pharmacokinetic Profile in Rats

Oral administration of FR260010 to fasted rats has provided initial insights into its pharmacokinetic behavior.

Plasma Pharmacokinetics

Following a single oral dose of 1 mg/kg of this compound to fasted rats, plasma concentrations of the compound were observed to rise rapidly. The peak plasma concentration (Tmax) was reached within 30 minutes of administration. The subsequent decline in plasma levels occurred with an elimination half-life (t1/2) of 1.5 hours.

Table 1: Pharmacokinetic Parameters of this compound in Fasted Rats Following a Single Oral Dose

| Parameter | Value |

| Dose | 1 mg/kg |

| Tmax (Time to Peak Plasma Concentration) | < 30 minutes |

| t1/2 (Elimination Half-Life) | 1.5 hours |

| Cmax (Peak Plasma Concentration) | Data not available in public literature |

| AUC (Area Under the Curve) | Data not available in public literature |

Brain Penetration

A significant characteristic of FR260010 is its ability to cross the blood-brain barrier. Studies in rats have shown that the concentration of this compound in the brain is higher than in the plasma. The brain-to-plasma concentration ratio has been reported to be in the range of 1.1 to 2.9, indicating efficient penetration into the central nervous system, a critical attribute for a centrally acting therapeutic agent.

Table 2: Brain Penetration of this compound in Rats

| Parameter | Value |

| Brain/Plasma Ratio | 1.1 - 2.9 |

Pharmacokinetic Profile in Mice

Currently, there is no publicly available quantitative pharmacokinetic data (Cmax, Tmax, t1/2, AUC, brain/plasma ratio) for this compound in mice. In vivo studies have utilized oral doses ranging from 0.1 to 3.2 mg/kg to evaluate its pharmacological effects.[1]

Experimental Protocols

While specific, detailed experimental protocols for the pharmacokinetic studies of FR260010 are not fully described in the available literature, a general methodology can be inferred.

Animal Models

-

Species: Rat (Specific strain not consistently reported, though Sprague-Dawley or Wistar are common in such studies)

-

Health Status: Healthy, fasted animals are typically used for oral pharmacokinetic studies to minimize variability in absorption due to food effects.

Dosing

-

Route of Administration: Oral gavage is the standard method for precise oral dosing in rodents.

-

Vehicle: The compound is dissolved or suspended in a suitable vehicle. For pharmacokinetic studies, FR260010 was dissolved in water.[2]

Sample Collection

A typical workflow for sample collection in a rodent pharmacokinetic study is outlined below.

Bioanalytical Method

The quantification of FR260010 in plasma and brain homogenates would typically be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers the high sensitivity and selectivity required for measuring drug concentrations in complex biological matrices. Although the specific parameters for an FR260010 assay are not publicly available, a general workflow for sample analysis is as follows:

Metabolism and Excretion

There is currently no publicly available information on the metabolism or excretion of FR260010 in rodents. In vitro studies using liver microsomes and in vivo studies analyzing urine and feces would be necessary to elucidate the metabolic pathways and routes of elimination.

Signaling Pathway Context

FR260010 exerts its pharmacological effect by antagonizing the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway associated with 5-HT2C receptor activation and its inhibition by an antagonist like FR260010.

Conclusion

The available pharmacokinetic data for this compound in rodents, primarily in rats, indicate rapid oral absorption and excellent brain penetration. However, a comprehensive understanding of its ADME profile is limited by the lack of publicly available data on its Cmax, AUC, metabolism, and excretion. Further studies are warranted to fully characterize the pharmacokinetics of this promising 5-HT2C receptor antagonist to support its continued development. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed.

References

FR260010 Free Base: A Comprehensive Technical Guide for Researchers

CAS Number: 374555-75-6

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and relevant experimental protocols for FR260010 free base, a potent and selective serotonin 5-HT2C receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in neurological and psychiatric research.

Core Chemical Properties

FR260010, with the systematic name N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine, is a small molecule antagonist of the 5-HT2C receptor.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 374555-75-6 | [2] |

| Molecular Formula | C22H19N5 | PubChem CID: 9968450 |

| Molecular Weight | 353.42 g/mol | PubChem CID: 9968450 |

| Appearance | Solid (Specific form may vary) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in DMSO. Formulations for in vivo use can be prepared using PEG400, or as a suspension in carboxymethyl cellulose with Tween 80. | [2] |

Mechanism of Action and Signaling Pathway

FR260010 functions as a highly selective antagonist of the serotonin 5-HT2C receptor, exhibiting a high binding affinity with a Ki of 1.1 nM.[2] This selectivity is significant, particularly over the 5-HT2A receptor, for which it has a much lower affinity. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT2C receptor stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a variety of cellular responses. By competitively binding to the 5-HT2C receptor, FR260010 blocks the initiation of this signaling cascade, thereby inhibiting the downstream effects of serotonin at this receptor subtype.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol outlines a general method to assess the antagonist activity of FR260010 at the 5-HT2C receptor by measuring changes in intracellular calcium levels.

1. Cell Culture and Plating:

-

Culture cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

-

Aspirate the growth medium from the cell plates and add the dye-loading solution to each well.

-

Incubate the plates for 60-90 minutes at 37°C, protected from light.

3. Compound Addition and Measurement:

-

Prepare serial dilutions of FR260010 (the antagonist) and a known 5-HT2C receptor agonist (e.g., serotonin or a selective agonist) in the assay buffer.

-

To determine antagonist activity, pre-incubate the cells with various concentrations of FR260010 for a defined period (e.g., 15-30 minutes).

-

Following pre-incubation, add a fixed concentration of the 5-HT2C agonist to stimulate calcium release.

-

Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths for the chosen dye.

-

Record the fluorescence signal over time to capture the transient calcium response.

4. Data Analysis:

-

The antagonist effect is determined by the reduction in the agonist-induced calcium signal in the presence of FR260010.

-

Plot the agonist response as a function of FR260010 concentration to determine the IC50 value, which represents the concentration of FR260010 that inhibits 50% of the maximal agonist response.

Synthesis of FR260010

A detailed, step-by-step synthesis protocol for FR260010 is not publicly available in the reviewed literature. However, the synthesis of the core 5,6-dihydrobenzo[h]quinazolin-4-amine structure can be approached through established methods for quinazoline synthesis. A plausible synthetic route would involve the following key steps:

-

Synthesis of a substituted anthranilic acid or a related precursor that will form the dihydrobenzo[h] part of the molecule.

-

Construction of the quinazoline ring system. This is often achieved by reacting the anthranilic acid derivative with a suitable one-carbon source, such as formamide or a formamidine derivative, under cyclization conditions.

-

Introduction of the amine at the 4-position. This typically involves the conversion of a 4-oxo or 4-chloroquinazoline intermediate to the desired 4-amino group.

-

Coupling of the 4-aminoquinazoline core with the 3-(4-methyl-1H-imidazol-1-yl)aniline side chain. This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Conclusion

FR260010 is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of 5-HT2C receptor antagonism in conditions such as anxiety, depression, and other central nervous system disorders. The information and protocols provided in this guide are intended to facilitate further research and development in this area.

References

The Discovery and Synthesis of FR260010: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR260010, chemically identified as N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine dimethanesulfonate, is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] This compound has demonstrated significant anxiolytic activity in preclinical models, positioning it as a potential therapeutic agent for anxiety disorders with a more favorable side-effect profile compared to traditional benzodiazepines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of FR260010, including detailed experimental protocols and a summary of its key pharmacological data.

Discovery

FR260010 was identified as a novel 5-HT2C receptor antagonist from a series of diaryl amine derivatives.[1] The discovery was driven by the understanding that hyperfunction of the brain's 5-HT2C receptor system is implicated in anxiety, as evidenced by the anxiogenic effects of the 5-HT2C receptor agonist m-chlorophenylpiperazine (m-CPP) in humans.[1] The research aimed to develop a potent and selective antagonist that could offer therapeutic benefits for anxiety without the undesirable effects associated with other anxiolytic drug classes.

Synthesis of FR260010

While a specific, detailed synthesis of FR260010 is not publicly available in the searched literature, a plausible synthetic route can be proposed based on the synthesis of its key intermediates and established methods for quinazoline synthesis. The core structure of FR260010 consists of a 5,6-dihydrobenzo[h]quinazoline moiety linked to a 3-(4-methyl-1H-imidazol-1-yl)aniline group. The synthesis can be logically divided into the preparation of these two key fragments followed by their coupling.

Synthesis of Key Intermediates

2.1.1. Synthesis of 4-chloro-5,6-dihydrobenzo[h]quinazoline

The synthesis of the quinazoline core likely begins with the formation of the corresponding quinazolinone, which is then chlorinated. A general approach involves the reaction of an appropriate anthranilic acid derivative with a source of formamide to construct the quinazoline ring system. The resulting quinazolinone can then be converted to the 4-chloro derivative using a chlorinating agent like thionyl chloride (SOCl₂).

2.1.2. Synthesis of 3-(4-methyl-1H-imidazol-1-yl)aniline

The synthesis of this aniline derivative can be achieved through several reported methods. One common approach involves the reaction of a substituted nitrobenzene with 4-methylimidazole, followed by the reduction of the nitro group to an amine. For instance, 3-fluoro-5-nitro-trifluoromethylbenzene can be reacted with 4-methylimidazole in the presence of a base, followed by a reduction step using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.

Final Assembly: Buchwald-Hartwig Amination

The final step in the synthesis of FR260010 would likely involve a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination. This reaction would couple the 4-chloro-5,6-dihydrobenzo[h]quinazoline with 3-(4-methyl-1H-imidazol-1-yl)aniline to form the desired C-N bond.

Biological Activity and Pharmacology

FR260010 is a potent and selective antagonist of the human 5-HT2C receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

FR260010 exhibits high affinity for the human 5-HT2C receptor with a Ki value of 1.10 nM.[1] It shows high selectivity over the 5-HT2A receptor, with a Ki of 386 nM, representing a greater than 350-fold selectivity.[1] In functional assays, FR260010 acts as an antagonist at the human 5-HT2C receptor, as demonstrated in an intracellular calcium assay, with no detectable intrinsic agonist activity.[1]

| Receptor | Binding Affinity (Ki, nM) |

| Human 5-HT2C | 1.10[1] |

| Human 5-HT2A | 386[1] |

Table 1: In Vitro Binding Affinities of FR260010

In Vivo Activity

The in vivo efficacy of FR260010 has been demonstrated in rat models by its ability to inhibit behaviors induced by the 5-HT2C receptor agonist, m-CPP. Oral administration of FR260010 dose-dependently inhibited m-CPP-induced hypolocomotion and hypophagia with ID50 values of 1.89 mg/kg and 2.84 mg/kg, respectively.[1] These findings indicate that FR260010 is orally active and effectively penetrates the brain to exert its antagonist effects on the 5-HT2C receptor.[1]

| In Vivo Model | Efficacy (ID50, mg/kg, p.o.) |

| m-CPP-induced hypolocomotion in rats | 1.89[1] |

| m-CPP-induced hypophagia in rats | 2.84[1] |

Table 2: In Vivo Efficacy of FR260010

Mechanism of Action: 5-HT2C Receptor Signaling

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, FR260010 blocks the binding of serotonin to the 5-HT2C receptor, thereby inhibiting this downstream signaling cascade.

Experimental Protocols

Intracellular Calcium Assay for 5-HT2C Receptor Antagonism

This protocol describes a general method for assessing the antagonist activity of a compound at the 5-HT2C receptor by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

5-HT (serotonin) as the agonist.

-

FR260010 or other test compounds.

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Cell Culture: Plate the 5-HT2C receptor-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for a specified time (e.g., 1 hour).

-

Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of the antagonist (FR260010) to the wells and incubate for a predetermined period.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate the kinetic read and, after establishing a baseline fluorescence, add a pre-determined concentration of the agonist (5-HT) to all wells.

-

Data Analysis: Monitor the change in fluorescence over time. The antagonist activity is determined by the degree to which it inhibits the calcium flux induced by the agonist. Calculate IC50 values from the concentration-response curves.

m-CPP-Induced Hypophagia Test in Rats

This protocol outlines a method to assess the in vivo antagonist activity of a compound against m-CPP-induced reduction in food intake.

Animals:

-

Male Sprague-Dawley rats, individually housed.

-

Food and water available ad libitum, except during fasting periods.

Procedure:

-

Acclimation and Training: Acclimate the rats to the testing environment and train them to consume food during a specific time window.

-

Fasting: Food deprive the animals for a set period (e.g., 18 hours) before the test, with free access to water.

-

Drug Administration: Administer the test compound (FR260010) or vehicle orally (p.o.) at various doses.

-

m-CPP Administration: After a specific time following the test compound administration (e.g., 60 minutes), administer m-CPP intraperitoneally (i.p.).

-

Food Presentation and Measurement: A pre-weighed amount of food is presented to the rats at a set time after m-CPP administration (e.g., 30 minutes).

-

Data Collection: Measure the amount of food consumed over a specific period (e.g., 1-4 hours).

-

Data Analysis: Compare the food intake in the drug-treated groups to the vehicle and m-CPP control groups. Calculate the ID50 value, which is the dose of the antagonist that reverses the m-CPP-induced hypophagia by 50%.

Conclusion

FR260010 is a promising 5-HT2C receptor antagonist with potent in vitro and in vivo activity. Its high selectivity for the 5-HT2C receptor over the 5-HT2A receptor suggests a reduced risk of side effects associated with non-selective serotonergic agents. The anxiolytic-like effects observed in preclinical models highlight its potential for the treatment of anxiety disorders. The synthetic route, likely involving a key Buchwald-Hartwig amination, provides a viable pathway for its production. Further research and clinical development are warranted to fully elucidate the therapeutic potential of FR260010.

References

A Technical Guide to 5-HT2C Receptor Antagonists, Featuring FR260010

This in-depth technical guide provides a comprehensive review of 5-HT2C receptor antagonists for researchers, scientists, and drug development professionals. The document covers the core pharmacology, signaling pathways, and experimental evaluation of these compounds, with a special focus on the potent and selective antagonist, FR260010.

Introduction to the 5-HT2C Receptor

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a key player in the central nervous system, modulating a wide array of physiological and behavioral processes. Its activation by serotonin is linked to the regulation of mood, appetite, and the release of neurotransmitters like dopamine and norepinephrine. Consequently, antagonism of the 5-HT2C receptor has emerged as a promising therapeutic strategy for a variety of disorders, including depression, anxiety, and schizophrenia. By blocking the inhibitory effects of serotonin at this receptor, antagonists can lead to an increase in downstream dopaminergic and noradrenergic activity.

Comparative Pharmacology of 5-HT2C Antagonists

The therapeutic potential of a 5-HT2C antagonist is largely defined by its binding affinity (Ki) and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes (e.g., 5-HT2A and 5-HT2B) and other neurotransmitter receptors. High selectivity is crucial to minimize off-target effects. This section provides a comparative summary of the binding profiles of FR260010 and other notable 5-HT2C antagonists.

| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | Other Receptor Affinities (Ki, nM) | Reference(s) |

| FR260010 | 1.10 | 386 | - | High selectivity over many other receptors | |

| SB 242084 | ~1 (pKi = 9.0) | ~158 (pKi = 6.8) | ~100 (pKi = 7.0) | D2 (>1000), D3 (>1000), α1 (>1000) | |

| Agomelatine | ~631 (pKi = 6.2) | >10000 (pKi < 5.0) | ~251 (pKi = 6.6) | MT1 (~0.1), MT2 (~0.1) | |

| Mirtazapine | 8.9 - 39 | 4 - 8 | - | H1 (1.6), α2A (20), α2C (18) |

Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation). pKi is the negative logarithm of the Ki value.

Key Signaling Pathways of the 5-HT2C Receptor

The 5-HT2C receptor primarily couples to Gq/11 G-proteins. Upon activation by an agonist, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This canonical pathway is central to the receptor's function. Additionally, the 5-HT2C receptor has been shown to engage other G-proteins, including Gi/o and G12/13, and can also signal through β-arrestin pathways.

Below are diagrams illustrating the primary Gq/11 signaling pathway and a more comprehensive overview of the multiple signaling cascades associated with the 5-HT2C receptor.

Detailed Experimental Protocols

The characterization of 5-HT2C antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro experiments: radioligand binding assays to determine binding affinity and intracellular calcium flux assays to assess functional antagonism.

Radioligand Binding Assay for 5-HT2C Receptor

This protocol describes a competitive binding assay to determine the Ki of a test compound (e.g., FR260010) for the 5-HT2C receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Mesulergine or another suitable 5-HT2C radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known 5-HT2C ligand (e.g., 10 µM mianserin).

-

Test Compound: Serial dilutions of the antagonist (e.g., FR260010).

-

96-well Plates: For incubation.

-

Filter Mats: GF/C filters, pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd). Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/C filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Drying: Dry the filter mats completely.

-

Counting: Add scintillation cocktail to each filter and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Flux Assay

This functional assay measures the ability of a 5-HT2C antagonist to inhibit the increase in intracellular calcium concentration induced by a 5-HT2C agonist.

Materials:

-

Cells: A cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Serotonin (5-HT) or another selective 5-HT2C agonist.

-

Test Compound: Serial dilutions of the antagonist (e.g., FR260010).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence Plate Reader: Equipped with injectors for compound addition.

Procedure:

-

Cell Plating: Seed the cells into the microplates and grow to confluency.

-

Dye Loading: Remove the growth medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate the plate under conditions that allow for dye loading into the cells (e.g., 60 minutes at 37°C).

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Injection and Reading: Inject the 5-HT2C agonist at a fixed concentration (typically EC80) into the wells while simultaneously measuring the fluorescence signal over time. The agonist will induce an increase in intracellular calcium, leading to an increase in fluorescence.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

In Vivo Evaluation of 5-HT2C Antagonists

The in vivo effects of 5-HT2C antagonists are often assessed in animal models of anxiety and depression. For instance, the anxiolytic properties of FR260010 have been demonstrated in rodent models such as the elevated plus-maze and the social interaction test. In these studies, the compound is administered to the animals (e.g., orally), and after a specific pre-treatment time, their behavior in the test paradigm is observed and quantified. A successful anxiolytic-like effect is typically characterized by an increase in behaviors associated with reduced anxiety, such as increased time spent in the open arms of the elevated plus-maze.

Conclusion

5-HT2C receptor antagonists represent a significant area of research in neuropharmacology with the potential to yield novel treatments for a range of psychiatric disorders. Compounds like FR260010, with their high potency and selectivity, exemplify the progress in this field. A thorough understanding of their pharmacology, the intricacies of 5-HT2C receptor signaling, and the application of robust experimental methodologies are essential for the continued development of this promising class of drugs. The data and protocols presented in this guide offer a foundational resource for professionals engaged in this area of drug discovery and development.

Methodological & Application

Application Notes and Protocols for FR260010 Free Base In Vivo Dosing in Mice and Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor, with a Ki of 1.1 nM.[1] Its high affinity and selectivity make it a valuable tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes, particularly in the central nervous system. Preclinical studies have demonstrated its anxiolytic-like effects in both mice and rats, suggesting its therapeutic potential for anxiety disorders.[2]

These application notes provide a comprehensive overview of the in vivo dosing of FR260010 free base in mice and rats, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to further explore the pharmacological properties of this compound.

Data Presentation

Table 1: In Vivo Anxiolytic Efficacy of FR260010 in Rats

| Behavioral Test | Species | Dose Range (p.o.) | Active Dose(s) | Effect | Reference |

| m-CPP-induced hypolocomotion | Rat | 0.32-3.2 mg/kg | 1-3.2 mg/kg | Dose-dependent inhibition (ID50: 1.89 mg/kg) | [2] |

| m-CPP-induced hypophagia | Rat | 0.32-3.2 mg/kg | 1-3.2 mg/kg | Dose-dependent inhibition (ID50: 2.84 mg/kg) | [2] |

| Social Interaction Test | Rat | 0.1-3.2 mg/kg | 0.32-3.2 mg/kg | Increased social interaction time | [2] |

| Elevated Plus Maze | Rat | 0.1-3.2 mg/kg | 0.32-3.2 mg/kg | Increased time spent in open arms | [2] |

Table 2: In Vivo Anxiolytic Efficacy of FR260010 in Mice

| Behavioral Test | Species | Dose Range (p.o.) | Active Dose(s) | Effect | Reference |

| Light/Dark Box Test | Mouse | 0.1-3.2 mg/kg | 0.32-3.2 mg/kg | Increased time spent in the light box | [2] |

| Marble Burying Test | Mouse | 0.1-3.2 mg/kg | 0.32-3.2 mg/kg | Decreased number of marbles buried | [2] |

Experimental Protocols

Protocol 1: Assessment of Anxiolytic-Like Activity in the Elevated Plus Maze (Rats)

Objective: To evaluate the anxiolytic-like effects of FR260010 using the elevated plus maze, a widely used behavioral model of anxiety.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Male Wistar rats (200-250 g)

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video tracking software

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Drug Preparation: Prepare a suspension of this compound in the vehicle on the day of the experiment.

-

Dosing: Administer FR260010 (e.g., 0.1, 0.32, 1.0, 3.2 mg/kg) or vehicle orally (p.o.) to the rats 60 minutes before the test.

-

Testing:

-

Place each rat individually in the center of the elevated plus maze, facing an open arm.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Use video tracking software to score the time spent in the open arms and the number of entries into the open and closed arms.

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

-

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of FR260010 following oral administration in rats.

Materials:

-

This compound

-

Vehicle for oral administration

-

Male Sprague-Dawley rats (250-300 g) with jugular vein catheters

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimate the animals as described in Protocol 1.

-

Dosing: Administer a single oral dose of FR260010 (e.g., 3 mg/kg) to the rats.

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Immediately place the blood samples into tubes containing anticoagulant and keep them on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method for the quantification of FR260010 in rat plasma.

-

Analyze the plasma samples to determine the concentration of FR260010 at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

-

Mandatory Visualizations

Caption: Experimental workflow for in vivo studies with FR260010.

Caption: Signaling pathway of 5-HT2C receptor and antagonism by FR260010.

References

Application Notes and Protocols for FR260010 Free Base in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and psychological processes, including mood, anxiety, and appetite.[1][2] As a Gq/G11-coupled receptor, activation of the 5-HT2C receptor stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium.[3] This document provides detailed protocols for the dissolution of FR260010 free base for use in in vitro assays and a standard experimental procedure for assessing its antagonist activity via an intracellular calcium mobilization assay.

Data Presentation

Solubility and Stock Solution Parameters

| Parameter | Value/Recommendation | Source |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [3][4] |

| Recommended Stock Concentration | 10-20 mM in 100% DMSO | General Practice |

| Storage of Stock Solution | -20°C or -80°C in small aliquots | [4] |

| Final DMSO Concentration in Assay | ≤ 0.5% to minimize cytotoxicity | [4] |

| Key Antagonist Property | Selective 5-HT2C receptor blocker | [3] |

| Binding Affinity (Ki) | 1.1 nM for human 5-HT2C receptor | [1] |

Experimental Protocols

Protocol for Dissolving this compound

This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted for use in various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Warming block or water bath (optional)

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of FR260010).

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming to 37°C or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol for Intracellular Calcium Mobilization Assay

This protocol describes how to measure the antagonist activity of FR260010 by quantifying its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the 5-HT2C receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2C receptor

-

Cell culture medium (e.g., DMEM or Ham's F-12) with fetal bovine serum (FBS) and antibiotics

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a no-wash calcium assay kit)

-

Pluronic F-127 (if using AM ester dyes)

-

FR260010 stock solution (prepared as described above)

-

5-HT2C receptor agonist (e.g., serotonin or α-methylserotonin)

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

-

Cell Seeding:

-

The day before the assay, seed the 5-HT2C receptor-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Dye Loading:

-

On the day of the assay, prepare the calcium dye loading solution according to the manufacturer's instructions. For AM ester dyes, this typically involves dilution in assay buffer and the addition of Pluronic F-127 to aid in dye solubilization.

-

Remove the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for the time specified by the dye manufacturer (usually 30-60 minutes).

-

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of the FR260010 DMSO stock solution in assay buffer. It is recommended to perform initial dilutions in DMSO before the final dilution in the aqueous buffer to prevent precipitation.[5] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

After the dye loading incubation, wash the cells with assay buffer (if required by the dye manufacturer).

-

Add the diluted FR260010 solutions to the appropriate wells. Include wells with vehicle (assay buffer with the same final DMSO concentration) as a control.

-

Incubate the plate for 15-30 minutes at 37°C.[6]

-

-

Agonist Stimulation and Signal Detection:

-

Prepare the 5-HT2C agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the microplate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's automated injector, add the agonist solution to all wells.

-

Immediately begin kinetic measurement of the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The antagonist effect of FR260010 is determined by its ability to reduce the agonist-induced fluorescence signal.

-

Calculate the percent inhibition for each concentration of FR260010.

-

Plot the percent inhibition against the log of the FR260010 concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

5-HT2C Receptor Signaling Pathway

Caption: 5-HT2C receptor signaling pathway and antagonism by FR260010.

Experimental Workflow for FR260010 Antagonist Assay

References

- 1. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for FR260010 Free Base in Fear Conditioning Paradigms

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor, with a high affinity (Ki = 1.10 nM) and significant selectivity over the 5-HT2A receptor (Ki = 386 nM)[1][2]. The 5-HT2C receptor, a G protein-coupled receptor, is implicated in the regulation of mood, anxiety, and memory[3]. Its activation is known to inhibit the release of dopamine and norepinephrine in key brain regions associated with fear and anxiety, such as the amygdala[3]. Pharmacological studies have established a link between 5-HT2C receptor function and fear memory[4]. Given its mechanism of action, FR260010 free base presents as a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in fear conditioning, a widely used behavioral paradigm to study the neurobiological basis of fear and anxiety-related disorders.

These application notes provide a comprehensive overview of the proposed use of this compound in fear conditioning experiments, including detailed protocols, potential signaling pathways, and expected outcomes based on the known pharmacology of 5-HT2C receptor antagonists.

Data Presentation

As no direct studies have been published on the use of this compound in fear conditioning paradigms, the following table summarizes quantitative data from studies using other 5-HT2C receptor antagonists in similar behavioral tests or FR260010 in other anxiety models. This data can be used as a reference for estimating potential effective doses and expected outcomes.

| Compound | Animal Model | Behavioral Paradigm | Dose Range (p.o.) | Key Findings | Reference |

| FR260010 | Rat | m-CPP induced hypolocomotion | ID50: 1.89 mg/kg | Dose-dependently inhibited the effects of the 5-HT2C agonist m-CPP. | [1] |

| FR260010 | Rat | m-CPP induced hypophagia | ID50: 2.84 mg/kg | Dose-dependently inhibited the effects of the 5-HT2C agonist m-CPP. | [1] |

| FR260010 | Rat, Mouse | Various anxiety models | 0.1 - 3.2 mg/kg | Decreased behavioral indices of anxiety. | [1] |

| RS-102221 | Rat | Contextual Fear Conditioning | 2 mg/mL (bilateral infusion into BNST) | Reduced contextual fear conditioning. | [5] |

| 5-HT2C Receptor Knockout Mice | Mouse | Contextual Fear Conditioning | N/A | Showed rapid within-session extinction of fear. | [4] |

Experimental Protocols

The following are detailed protocols for conducting auditory and contextual fear conditioning experiments to assess the effects of this compound. These protocols are based on established methodologies[6][7][8].

Protocol 1: Auditory Fear Conditioning

Objective: To assess the effect of FR260010 on the acquisition, consolidation, and expression of cued fear memory.

Materials:

-

This compound

-

Vehicle (e.g., 40% DMSO, 60% aCSF for intracranial infusions; appropriate vehicle for oral or i.p. administration)

-

Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)[9]

-

Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording behavior.

-

Software for controlling stimulus presentation and recording freezing behavior.

Procedure:

Phase 1: Habituation and Drug Administration (Day 1)

-

Handle animals for several days prior to the experiment to reduce stress.

-

Administer this compound or vehicle at the desired dose and route (e.g., oral gavage, intraperitoneal injection, or intracranial infusion) at a predetermined time before training (e.g., 30-60 minutes).

-

Place the animal in the fear conditioning chamber and allow for a 2-4 minute habituation period[6][8].

Phase 2: Fear Conditioning (Training - Day 1)

-

Following habituation, present the conditioned stimulus (CS), an auditory tone (e.g., 10 kHz, 80 dB), for 20-30 seconds[6][9].

-

During the final 1-2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.4-0.6 mA)[6][8]. The CS and US should co-terminate.

-

Repeat the CS-US pairing for a total of 2-3 trials, with an inter-trial interval of 2 minutes[7].

-

After the final pairing, leave the animal in the chamber for an additional 2 minutes before returning it to its home cage[6].

Phase 3: Cued Fear Testing (Day 2)

-

Approximately 24 hours after training, place the animal in a novel context (different wall color, floor texture, and odor)[6].

-

Allow for a 2-minute habituation period.

-

Present the auditory CS for 2 minutes without the US[6].

-

Repeat the CS presentation once more after a 2-minute interval[6].

-

Record freezing behavior throughout the session. Freezing is defined as the complete absence of movement for at least 2 consecutive seconds[6].

Protocol 2: Contextual Fear Conditioning

Objective: To assess the effect of FR260010 on the acquisition, consolidation, and expression of contextual fear memory.